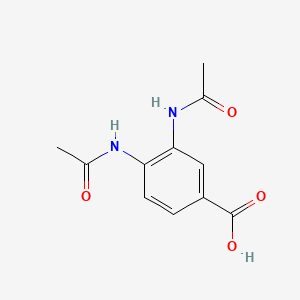

3,4-Diacetamidobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diacetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(14)12-9-4-3-8(11(16)17)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTLCMPYQOFKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371023 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-56-9 | |

| Record name | 3,4-diacetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Diacetamidobenzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-Diacetamidobenzoic acid, a key chemical intermediate with significant potential in materials science and medicinal chemistry. This document delves into the core chemical and physical properties of the compound, offers a detailed, field-proven synthesis protocol, and explores its spectroscopic signature. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule, grounding all claims in authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Benzoic Acids

Aromatic carboxylic acids and their derivatives are foundational building blocks in modern chemistry. In medicinal chemistry, the benzoic acid scaffold is present in numerous therapeutic agents, where the carboxyl group and ring substituents interact with biological targets.[1] In materials science, these compounds serve as crucial monomers for high-performance polymers like polyesters and polyamides.[1]

This compound (also known as 3,4-bis(acetylamino)benzoic acid) belongs to this important class of molecules. The presence of two acetamido groups and a carboxylic acid function on the benzene ring provides multiple sites for chemical modification and intermolecular interactions. This unique substitution pattern makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the development of specialty polymers such as polybenzimidazoles.[2] This guide will provide a detailed exploration of its chemical properties, a robust synthesis methodology, and an analysis of its characterization data.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application and handling. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.22 g/mol | N/A |

| Appearance | Brown powder | [1] |

| Melting Point | 215 °C | [1] |

| Solubility | Soluble in water | [1] |

Note: Further research is required for quantitative solubility data in various organic solvents.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with a common starting material, 4-aminobenzoic acid. The general pathway involves protection of the initial amino group, nitration, deprotection, reduction of the nitro group, and a final diacetylation.[1][3][4] The causality behind this sequence is crucial: the initial acetylation protects the amino group and directs the subsequent nitration to the 3-position.

Below is a detailed, self-validating experimental protocol synthesized from established chemical principles for this transformation.

Synthetic Workflow Diagram

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamidobenzoic Acid

-

In a 250 mL round-bottom flask, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of water.

-

While stirring, add 12 mL (0.12 mol) of acetic anhydride.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry to yield 4-acetamidobenzoic acid.[3]

Step 2: Synthesis of 3-Nitro-4-acetamidobenzoic Acid

-

In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve 18.0 g (0.1 mol) of 4-acetamidobenzoic acid in 40 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

-

Prepare a nitrating mixture by slowly adding 7 mL (0.1 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture onto 200 g of crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-nitro-4-acetamidobenzoic acid.[3]

Step 3: Synthesis of 4-Amino-3-nitrobenzoic Acid

-

In a 250 mL round-bottom flask, add 22.4 g (0.1 mol) of 3-nitro-4-acetamidobenzoic acid to 100 mL of 10% aqueous potassium hydroxide solution.

-

Heat the mixture under reflux for 3 hours to effect hydrolysis.

-

Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4.

-

The product will precipitate. Filter the solid, wash with cold water, and dry to yield 4-amino-3-nitrobenzoic acid.[3]

Step 4: Synthesis of 3,4-Diaminobenzoic Acid

-

In a 500 mL three-necked flask, dissolve 18.2 g (0.1 mol) of 4-amino-3-nitrobenzoic acid in 200 mL of ethanol.

-

Prepare a solution of ammonium sulfide by bubbling hydrogen sulfide gas through a cooled solution of ammonium hydroxide, or use a commercially available solution.

-

Add the ammonium sulfide solution dropwise to the ethanolic solution of the nitro compound under reflux.[4] A color change should be observed as the reduction proceeds.

-

After the addition is complete, continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove any precipitated sulfur.

-

Cool the filtrate and neutralize with acetic acid to precipitate the product.

-

Filter the product, wash with cold ethanol, and dry to obtain 3,4-diaminobenzoic acid.[3]

Step 5: Synthesis of this compound

-

In a 100 mL round-bottom flask, suspend 7.6 g (0.05 mol) of 3,4-diaminobenzoic acid in 30 mL of glacial acetic acid.

-

Add 12 mL (0.12 mol) of acetic anhydride to the suspension.

-

Heat the mixture under reflux for 1 hour.[1]

-

Cool the reaction mixture and pour it into 150 mL of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Spectroscopic Characterization

Annotated Chemical Structure

Caption: Annotated structure of this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, dissolved in a solvent like DMSO-d₆, the following signals are anticipated:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above 12 ppm.[5]

-

Amide Protons (-NH-): Two distinct singlets, likely in the range of 9.0-10.0 ppm.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and double doublets) is expected. The proton at C2, being ortho to the electron-withdrawing carboxyl group, is expected to be the most downfield. Aromatic proton signals for the precursor, 3,4-diaminobenzoic acid, are observed between 6.4 and 7.2 ppm.[6] The acylation of the amino groups is expected to shift these signals downfield.

-

Methyl Protons (-CH₃): Two sharp singlets for the two acetyl groups, expected around 2.1-2.3 ppm.[7]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments.

-

Carboxylic Carbonyl Carbon (-COOH): Expected in the range of 167-173 ppm.[5]

-

Amide Carbonyl Carbons (-C=O): Expected around 168-170 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (110-145 ppm). The carbons attached to the nitrogen (C3, C4) and the carboxyl group (C1) will be shifted further downfield compared to the other aromatic carbons.[8]

-

Methyl Carbons (-CH₃): Signals for the two acetyl methyl groups are expected in the aliphatic region, around 20-25 ppm.[1]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[9]

-

N-H Stretch (Amide): A medium to strong band around 3300-3250 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.[9]

-

C=O Stretch (Amide I Band): A strong, sharp band around 1680-1650 cm⁻¹.

-

N-H Bend (Amide II Band): A medium band around 1550-1510 cm⁻¹.

-

C=C Stretch (Aromatic): Medium bands around 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 236.22 g/mol would be expected.

-

Key Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[10] For this molecule, fragmentation would also likely involve the loss of ketene (CH₂=C=O, 42 Da) from the acetamido groups, leading to peaks at m/z 194 and 152. The base peak is often the acylium ion [C₆H₅CO]⁺ for benzoic acid itself at m/z 105.[11] A corresponding substituted acylium ion would be expected here.

Reactivity and Applications

The chemical reactivity of this compound is governed by its three functional groups.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to an acid chloride, and amide formation. The acidity of the benzoic acid is influenced by the ring substituents. The acetamido groups are activating, electron-donating groups by resonance, which would typically decrease the acidity compared to unsubstituted benzoic acid.[12]

-

Acetamido Groups: The amide linkages are stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atoms are not as nucleophilic as in amines due to the electron-withdrawing effect of the adjacent carbonyl group.

The primary application of this compound is as a monomer or a precursor in polymer and medicinal chemistry. Its precursor, 3,4-diaminobenzoic acid, is widely used in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[13][14] Derivatives of 3,4-diaminobenzoic acid have also been investigated as enzyme inhibitors.[2] The diacetamido derivative provides a more stable, handleable intermediate for certain synthetic routes where the free diamine is too reactive.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for its precursor, 3,4-diaminobenzoic acid, and related acetamidobenzoic acids, the following precautions are advised.[6][13][15]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15] Harmful if swallowed.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[13]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[13]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: If swallowed, seek immediate medical assistance.[13]

-

Conclusion

This compound is a valuable polyfunctional molecule with clear utility in the synthesis of advanced materials and as an intermediate for complex organic targets. Its well-defined, multi-step synthesis from readily available starting materials makes it an accessible building block for research and development. While detailed experimental spectroscopic data is sparse in the public domain, its structural features can be reliably predicted using standard analytical principles. As research into novel polymers and pharmaceuticals continues, the importance of versatile intermediates like this compound is set to grow.

References

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. rsc.org [rsc.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3,4-Diacetamidobenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

3,4-Diacetamidobenzoic acid (CAS No. 205873-56-9) is an aromatic organic compound that holds significant potential as a building block in medicinal chemistry and materials science.[1] As a derivative of 3,4-diaminobenzoic acid, it features a benzoic acid moiety with two acetamido groups at the 3 and 4 positions of the benzene ring.[2] This substitution pattern provides a unique combination of functional groups—a carboxylic acid and two amide linkages—that can be exploited for diverse chemical modifications and interactions with biological targets.[1] While research on this specific molecule is still emerging, its structural relationship to well-studied compounds suggests a promising future in the development of novel therapeutics and advanced polymers.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its use in research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The table below summarizes its key properties, with some values estimated based on its chemical structure and the known properties of its precursor, 3,4-diaminobenzoic acid.

| Property | Value | Source |

| CAS Number | 205873-56-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [2] |

| Molecular Weight | 236.22 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Appearance | Expected to be an off-white to light brown crystalline solid | Inferred from[5] |

| Melting Point | >200 °C (with decomposition) | Estimated |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and methanol | Inferred from[6] |

| pKa | ~4-5 (for the carboxylic acid) | Estimated |

Synthesis of this compound: A Step-by-Step Protocol

The most common and logical route to synthesize this compound is through the diacetylation of its precursor, 3,4-diaminobenzoic acid. This reaction involves the treatment of the diamine with an acetylating agent, such as acetic anhydride or acetyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound via acetylation.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3,4-diaminobenzoic acid in a suitable solvent, such as glacial acetic acid or pyridine. The choice of solvent is critical; pyridine can act as both a solvent and a catalyst by activating the acetic anhydride.

-

Addition of Acetylating Agent: Slowly add an excess (at least 2.2 equivalents) of acetic anhydride to the solution. The excess ensures the complete diacetylation of both amino groups. The reaction is exothermic, so the addition should be done cautiously, possibly in an ice bath to control the initial temperature rise.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or ice to precipitate the product and quench any unreacted acetic anhydride.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and pyridine. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid.

Potential Applications in Research and Drug Development

The unique structural features of this compound open up several avenues for research and application, particularly in medicinal chemistry and materials science.

As a Scaffold for Novel Antimicrobial Agents:

Derivatives of 3,4-diaminobenzoic acid have shown promising antimicrobial and antifungal activities.[7][8] The diacetamido derivative can serve as a key intermediate for the synthesis of more complex heterocyclic compounds, such as benzimidazoles, which are known to possess a wide range of biological activities.[8] The amide groups can also participate in hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity of the final compounds.

In the Development of Enzyme Inhibitors:

The structural similarity of 3,4-diaminobenzoic acid to p-aminobenzoic acid (PABA), a key component in the folate synthesis pathway in bacteria, suggests that its derivatives could act as antimicrobial agents by inhibiting dihydropteroate synthase.[5] While the diacetamido derivative itself may not be active, it can be a valuable precursor for creating more potent and selective inhibitors.

As a Monomer for High-Performance Polymers:

Aromatic dicarboxylic acids and their derivatives are important monomers for the synthesis of high-performance polymers like polyamides and polyimides.[3] this compound, with its carboxylic acid and two amide functionalities, could be explored as a monomer for the synthesis of novel polymers with unique properties, such as enhanced thermal stability and specific recognition capabilities.[3]

Opportunities for Future Research

The full potential of this compound is yet to be explored. Future research could focus on:

-

Synthesis of a library of derivatives: The carboxylic acid and amide groups can be further modified to create a diverse library of compounds for screening against various biological targets.

-

Evaluation of biological activity: A systematic evaluation of the antimicrobial, anticancer, and anti-inflammatory activities of this compound and its derivatives is warranted.[9]

-

Polymer synthesis and characterization: The use of this compound as a monomer to create novel polymers with tailored properties could lead to new materials with applications in electronics, aerospace, and biomedical devices.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to handle it in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1]

Conclusion

This compound is a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. Its straightforward synthesis from a readily available precursor, combined with its unique combination of functional groups, makes it an attractive building block for the development of novel compounds and materials. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers to begin exploring the exciting possibilities that this molecule offers.

References

[5] Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]

[2] PubChemLite. (n.d.). This compound (C11H12N2O4). Retrieved from [Link]

[3] Lookchem. (n.d.). Cas 205873-56-9,this compound. Retrieved from [Link]

[10] SpectraBase. (n.d.). 3,4-Diaminobenzoic acid. Retrieved from [Link]

[7] Der Pharma Chemica. (2016). Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. Retrieved from [Link]

[8] ResearchGate. (n.d.). Antimicrobial activity of some diaminobenzoic acid derivatives | Request PDF. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C11H12N2O4) [pubchemlite.lcsb.uni.lu]

- 3. Cas 205873-56-9,this compound | lookchem [lookchem.com]

- 4. 205873-56-9|this compound|BLD Pharm [bldpharm.com]

- 5. srinichem.com [srinichem.com]

- 6. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

A Technical Guide to the Physical Properties of 3,4-Diacetamidobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,4-Diacetamidobenzoic acid (CAS No. 17318-15-3). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the physicochemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates comparative data from its immediate precursor, 3,4-Diaminobenzoic acid, and related isomers to provide a broader context for its potential behavior and characteristics. Standard methodologies for the experimental determination of these properties are also detailed to support further research and validation.

Introduction

This compound is a derivative of benzoic acid characterized by the presence of two acetamido groups at the 3 and 4 positions of the benzene ring. Aromatic carboxylic acids and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring both hydrogen-bond donating and accepting moieties in addition to the carboxylic acid group, makes it an intriguing candidate for the synthesis of novel polymers, active pharmaceutical ingredients (APIs), and other functional materials.

A thorough understanding of the physical properties of a compound is paramount for its application. Properties such as solubility, melting point, and acidity (pKa) dictate its behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide aims to provide a centralized resource for the physical properties of this compound, while also highlighting areas where further experimental investigation is warranted.

Molecular Structure and Basic Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 17318-15-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [3] |

| Molecular Weight | 236.23 g/mol | Calculated |

| Appearance | Brown powder | [3] |

Thermal Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and thermal stability.

| Compound | Melting Point (°C) | Source |

| This compound | 215 | [3] |

| 3,4-Diaminobenzoic acid (precursor) | ~256 (with decomposition) | [4] |

The melting point of this compound is recorded at 215 °C[3]. This is notably lower than its precursor, 3,4-Diaminobenzoic acid, which decomposes at approximately 256 °C[4]. The introduction of the two acetyl groups significantly impacts the crystal lattice energy and intermolecular forces, leading to this difference in melting behavior.

Experimental Determination of Melting Point

A standard and reliable method for determining the melting point is through capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the temperature should be raised to within 15-20 °C of the expected melting point and then increased at a slow rate of 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Solubility Profile

Solubility is a crucial parameter for any compound intended for use in solution-based applications, including chemical synthesis and pharmaceutical formulations.

Known Solubility

| Compound | Solvent | Solubility | Source |

| This compound | Water | Soluble | [3] |

| 3,4-Diaminobenzoic acid (precursor) | Water | Moderately soluble | [4] |

| 3,4-Diaminobenzoic acid (precursor) | Polar Solvents | Soluble | [4] |

Currently, detailed quantitative solubility data for this compound in a range of solvents is not widely available in the literature. It is reported to be soluble in water[3]. For comparison, its precursor, 3,4-Diaminobenzoic acid, is described as moderately soluble in water and soluble in polar solvents[4]. The presence of the two amide groups in this compound, which can participate in hydrogen bonding, likely contributes to its aqueous solubility.

Experimental Determination of Solubility

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed, filtered to remove any undissolved solids, and diluted.

-

Quantification: The concentration of this compound in the diluted solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for experimental solubility determination.

Acidity Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest.

No experimentally determined pKa value for this compound has been found in the reviewed literature. However, we can infer its approximate pKa by considering related structures. Benzoic acid has a pKa of approximately 4.2. The electronic effects of the substituents on the aromatic ring will influence the acidity. The acetamido group is generally considered to be a weakly activating, ortho-para directing group. The presence of two such groups may have a slight acid-weakening effect compared to benzoic acid.

Experimental Determination of pKa

Potentiometric titration is a standard method for determining the pKa of an acid.

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa of the acid.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide N-H protons, and the methyl protons of the acetyl groups. The aromatic protons of the precursor, 3,4-diaminobenzoic acid, appear between 6.4 and 7.2 ppm[5]. The introduction of the electron-withdrawing acetyl groups would likely cause a downfield shift of the aromatic proton signals. The methyl protons of the acetyl groups would appear as singlets, likely in the range of 2.0-2.5 ppm. The amide N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration. The carboxylic acid proton would also be a broad singlet, typically at a higher chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons, and the methyl carbons of the acetyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. For a related compound, N-H stretching vibrations are observed at 3393 and 3323 cm⁻¹[3]. The spectrum of this compound would be expected to show:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amide): A band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (carboxylic acid and amide): Strong bands in the region of 1650-1750 cm⁻¹.

-

Aromatic C=C stretches: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight (236.23 g/mol ). Common fragmentation patterns would likely involve the loss of acetyl groups, the carboxylic acid group, and other characteristic fragments.

Crystal Structure

To date, no published crystal structure for this compound has been identified. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The crystal structure of the related 4-acetamidobenzoic acid monohydrate has been reported, revealing that the carboxylic acid group is essentially coplanar with the benzene ring, while the acetamide group is twisted relative to the ring[6][7]. Similar structural features might be expected in this compound.

Experimental Determination of Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Protocol:

-

Crystallization: High-quality single crystals of this compound need to be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

Conclusion

This compound is a compound with significant potential in various scientific fields. This technical guide has summarized the currently available data on its physical properties. While some fundamental characteristics such as melting point and qualitative aqueous solubility are known, there is a clear need for more extensive experimental investigation to determine its quantitative solubility in a range of solvents, its pKa value, detailed spectroscopic characterization, and its solid-state structure. The experimental protocols outlined herein provide a roadmap for researchers to obtain this valuable data, which will be crucial for unlocking the full potential of this versatile molecule.

References

-

Cai, W.-J., Chi, S.-M., Kou, J.-F., & Liu, F.-Y. (2014). Crystal structure of 4-acetamidobenzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1154. Available from: [Link]

-

ResearchGate. 1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Available from: [Link]

-

Srini Chem. A Complete Guide to 3,4-Diaminobenzoic acid (CAS 619-05-6). Available from: [Link]

-

PubMed. Crystal structure of 4-acetamido-benzoic acid monohydrate. Available from: [Link]

-

PubChem. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263. Available from: [Link]

-

SpectraBase. 3,4-Diaminobenzoic acid. Available from: [Link]

-

PubChem. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266. Available from: [Link]

-

ResearchGate. Crystal Data and Structure Refinement Details. Available from: [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

-

Sci-Hub. Crystal structure of 4-acetamidobenzoic acid monohydrate. Available from: [Link]

-

Semantic Scholar. 3,4-diaminobenzoic acid. Available from: [Link]

-

PMC. Crystal structures of 2,5-diazido-1,4-phenylene diacetate and 2,5-diazido-1,4-phenylene dibutyrate. Available from: [Link]

-

Srini Chem. A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Available from: [Link]

Sources

- 1. 3-ACETAMIDOBENZOIC ACID(587-48-4) IR Spectrum [chemicalbook.com]

- 2. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structure of 4-acetamido-benzoic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3,4-Diacetamidobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Diacetamidobenzoic acid, a compound of interest for researchers and professionals in drug development and materials science. We will delve into its molecular architecture, synthesis, and characterization, offering insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid characterized by the presence of two acetamido groups at the 3 and 4 positions of the benzene ring. This substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 205873-56-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | Brown powder | [2] |

| Melting Point | 215 °C | [2] |

| Solubility | Soluble in water | [2] |

These fundamental properties are critical for designing experimental conditions, including solvent selection and purification strategies. The compound's water solubility, for instance, is a key consideration for its application in aqueous reaction systems or biological assays.[2]

Molecular Structure and Conformation

The molecular structure of this compound is defined by a central benzene ring functionalized with a carboxylic acid group and two acetamido groups. The spatial arrangement and interaction of these groups dictate the molecule's overall chemical behavior and reactivity.

Caption: 2D molecular structure of this compound.

While two-dimensional representations are useful, the three-dimensional conformation is critical for understanding intermolecular interactions. X-ray crystallography of similar structures, like 4-acetamidobenzoic acid, reveals that the acetamide and carboxylic acid groups can have distinct orientations relative to the benzene ring.[3] For instance, in its hydrated form, the carboxylic acid group of 4-acetamidobenzoic acid is nearly coplanar with the benzene ring, while the acetamide group is twisted at an angle of 20.52°.[3] These conformational details are vital for predicting how the molecule will pack in a crystal lattice or bind to a biological target.

Synthesis and Mechanistic Insights

A common and reliable method for synthesizing this compound involves the di-acetylation of its precursor, 3,4-diaminobenzoic acid (3,4-DABA). This precursor itself is typically synthesized from 4-aminobenzoic acid through a multi-step process involving protection, nitration, deprotection, and reduction.[2][4][5]

The final acetylation step is the most direct route to the target molecule.

Protocol: Synthesis of this compound from 3,4-Diaminobenzoic Acid

-

Dissolution: Dissolve 3,4-diaminobenzoic acid in a suitable solvent, such as glacial acetic acid. The acidic medium acts as a catalyst for the acetylation reaction.

-

Acetylation: Add acetic anhydride to the solution in a stoichiometric excess. This ensures the complete acetylation of both amino groups. The reaction is typically performed under reflux to increase the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

-

Precipitation: Upon completion, the reaction mixture is cooled and quenched by pouring it into cold water. This compound, being less soluble in cold water, precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual acid and unreacted reagents, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality in Experimental Design:

-

Acetic Anhydride as Reagent: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed.

-

Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) provides the necessary activation energy for the acylation of the two aromatic amine groups, which are less nucleophilic than aliphatic amines.

-

Quenching in Cold Water: This step serves a dual purpose: it halts the reaction and exploits the differential solubility of the product to induce precipitation, facilitating its separation.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the molecular structure and assess the purity of the synthesized this compound, several spectroscopic techniques are employed. Each technique provides a unique "fingerprint" of the molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. Two distinct singlets for the two acetamido methyl groups (approx. 2.0-2.3 ppm). Two singlets for the N-H protons of the amide groups (can be broad and variable). A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Signals for the carbonyl carbons of the amide and carboxylic acid groups (approx. 165-175 ppm). A set of signals for the aromatic carbons (approx. 110-145 ppm). Signals for the methyl carbons of the acetamido groups (approx. 25 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300). N-H stretching from the amide groups (approx. 3200-3400). C=O stretching from the carboxylic acid and amide groups (approx. 1650-1710). C-N stretching and N-H bending from the amides (approx. 1500-1600). |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₄, m/z = 236.22). |

The spectroscopic data for the precursor, 3,4-diaminobenzoic acid, shows characteristic aromatic proton signals between 6.4 and 7.2 ppm.[6] Following acetylation, a downfield shift of these aromatic signals is expected due to the electron-withdrawing nature of the acetamido groups. The appearance of signals for the acetyl methyl and amide protons provides definitive evidence of a successful reaction.

Applications in Research and Development

The structural features of this compound make it a versatile intermediate in several fields.

-

Medicinal Chemistry: As a diamino-substituted benzoic acid derivative, it serves as a scaffold for synthesizing more complex molecules. Its precursor, 3,4-diaminobenzoic acid, has been used to develop inhibitors for enzymes like insulin-regulated aminopeptidase (IRAP), which is implicated in various physiological processes.[2][7] The diacetamido derivative can be used to synthesize benzimidazoles, a class of compounds known for a wide range of biological activities.[2]

-

Materials Science: The presence of carboxylic acid and amide functionalities allows this molecule to be incorporated into polymers. The related 3,4-diaminobenzoic acid has been used to functionalize nanoparticles and create corrosion-resistant coatings.[2] The diacetamido groups can influence the thermal and mechanical properties of the resulting polymers.

Conclusion

This compound is a well-defined organic compound with a molecular structure that offers multiple points for chemical modification. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The insights provided in this guide equip researchers and developers with the foundational knowledge required to effectively utilize this compound as a building block for novel pharmaceuticals and advanced materials.

References

-

Crystal Data and Structure Refinement Details. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). (n.d.). Srini Chem. Retrieved January 11, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2006). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of [13C6]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. (2017). Iowa State University. Retrieved January 11, 2026, from [Link]

-

3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

The Versatile Applications of 3,4-Diaminobenzoic Acid in Dyes and Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 11, 2026, from [Link]

-

3-Acetamidobenzoic acid | C9H9NO3 | CID 48847. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

3,4-Dimethoxy-benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Benzoic acid, 3,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Applications in drug development. (2005). European Pharmaceutical Review. Retrieved January 11, 2026, from [Link]

-

Crystal structure of 4-acetamido-benzoic acid monohydrate. (2014). PubMed. Retrieved January 11, 2026, from [Link]

-

Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 11, 2026, from [Link]

-

A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (n.d.). Blumberg Institute. Retrieved January 11, 2026, from [Link]

Sources

- 1. 205873-56-9|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure of 4-acetamido-benzoic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

synthesis of 3,4-Diacetamidobenzoic acid from 4-aminobenzoic acid

An In-depth Technical Guide to the Synthesis of 3,4-Diacetamidobenzoic Acid from 4-Aminobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing this compound, a valuable building block in medicinal chemistry and materials science.[1] Starting from the readily available precursor, 4-aminobenzoic acid, this multi-step synthesis is detailed with a focus on the underlying chemical principles, mechanistic insights, and practical, field-proven laboratory protocols. The narrative emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a thorough understanding for researchers, chemists, and professionals in drug development. Each protocol is designed as a self-validating system, supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: A Multi-Step Synthetic Approach

The direct synthesis of this compound from 4-aminobenzoic acid is not feasible in a single step due to the directing effects and reactivity of the functional groups involved. A carefully planned multi-step approach is required to achieve the desired substitution pattern with high purity and yield. The chosen pathway involves a sequence of protection, nitration, deprotection, reduction, and final acylation.

This strategy is necessary primarily because the powerful activating nature of the primary amino group in 4-aminobenzoic acid would lead to uncontrolled oxidation and the formation of multiple undesired byproducts upon direct nitration.[2] Therefore, the amino group is first protected as an acetamide. This modification moderates its activating effect and reliably directs the subsequent electrophilic nitration to the desired ortho position.[3] The synthesis then proceeds through the formation of 3,4-diaminobenzoic acid, which is finally acylated to yield the target compound.

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Mechanistic Analysis and Protocols

Step 1: Protection of the Amino Group via Acetylation

Expertise & Rationale: The initial and most critical step is the protection of the amino group. The lone pair of electrons on the nitrogen atom of a primary amine makes it a potent activating group in electrophilic aromatic substitution. However, it is also highly susceptible to oxidation by strong acids like nitric acid.[2] Converting the amine to an amide (acetamido group) via acetylation serves two essential purposes:

-

Moderation of Reactivity: The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair, thus reducing the ring's activation and preventing oxidation.

-

Regiocontrol: The bulky acetamido group sterically hinders the ortho positions, but it remains a strong ortho, para-director. Since the para position is already occupied by the carboxylic acid, it reliably directs the incoming electrophile (the nitronium ion in Step 2) to the ortho position (C3).[3]

Experimental Protocol: Synthesis of 4-Acetamidobenzoic Acid

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 13.7 g (0.1 mol) of 4-aminobenzoic acid.

-

Reagent Addition: Add 50 mL of a 2 mol/L sodium hydroxide solution and heat the mixture to boiling. With continuous stirring, add 12 mL (0.12 mol) of acetic anhydride.

-

Reaction: Maintain the mixture at reflux for 2 hours.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Upon cooling, a white solid will precipitate. Filter the precipitate, wash thoroughly with cold water to remove any unreacted reagents and salts, and dry the solid.

-

Expected Outcome: A white solid of 4-acetamidobenzoic acid is obtained. The typical yield is approximately 84-94%.[4][5]

Step 2: Electrophilic Aromatic Substitution (Nitration)

Expertise & Rationale: This step introduces the nitro group onto the aromatic ring at the C3 position. The reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid," is used to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[8][9] Precise temperature control is crucial to prevent over-nitration and the formation of dinitro byproducts.[10]

Caption: Mechanism for the generation of the nitronium ion and subsequent nitration.

Experimental Protocol: Synthesis of 3-Nitro-4-acetamidobenzoic Acid

-

Reaction Setup: In a 125 mL three-necked flask equipped with a thermometer and a dropping funnel, add 18.0 g (0.1 mol) of 4-acetamidobenzoic acid and 20 mL (0.2 mol) of acetic anhydride.[5]

-

Cooling: Cool the flask in an ice-water bath to maintain a low temperature.

-

Nitrating Agent Addition: Slowly add 7 mL (0.1 mol) of concentrated nitric acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10-12°C.[10]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature. Some protocols suggest a brief period of reflux (e.g., 3 minutes with microwave irradiation) to ensure complete reaction.[5]

-

Work-up and Isolation: Pour the reaction mixture into ice water with stirring. A yellowish-white solid will precipitate. Allow the mixture to stand for 1 hour, then filter the solid. Wash the product thoroughly with distilled water and dry it.

-

Purification: Recrystallization from a solvent like isopropanol and water can be performed to obtain a pure product.[5]

-

Expected Outcome: A yellowish-white solid of 3-nitro-4-acetamidobenzoic acid is obtained. The typical yield is approximately 85%.[5]

Step 3: Hydrolysis of the Protecting Group (Deprotection)

Expertise & Rationale: With the nitro group successfully installed, the acetamido group at C4 is no longer needed for directing purposes. It is now removed by hydrolysis under basic conditions (using KOH or NaOH) to regenerate the primary amine, yielding 3-nitro-4-aminobenzoic acid. This step is essential before the reduction of the nitro group.

Experimental Protocol: Synthesis of 3-Nitro-4-aminobenzoic Acid

-

Reaction Setup: In a 125 mL round-bottom flask, add 9.6 g (0.05 mol) of 3-nitro-4-acetamidobenzoic acid.

-

Reagent Addition: Add 10 mL of 50% potassium hydroxide solution and 13 mL of ethanol.[5]

-

Reaction: Heat the mixture to reflux. Some modern protocols utilize microwave irradiation for a short period (e.g., 5 minutes) to accelerate the hydrolysis.[4]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully acidify it with a strong acid (e.g., concentrated HCl) to precipitate the product. Filter the solid, wash with water, and dry.

-

Expected Outcome: 3-nitro-4-aminobenzoic acid is obtained with a typical yield of over 90%.[4]

Step 4: Selective Reduction of the Nitro Group

Expertise & Rationale: This step converts the nitro group at C3 into a primary amine, forming the key intermediate 3,4-diaminobenzoic acid. Several methods are available for this transformation.

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.[11][12] However, it requires specialized equipment for handling hydrogen gas.

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium/ammonium sulfide are effective alternatives.[11][13] The use of ammonium sulfide ((NH₄)₂S) is a well-documented method for this specific transformation.[4][5]

Experimental Protocol: Synthesis of 3,4-Diaminobenzoic Acid

-

Reaction Setup: In a 250 mL three-necked flask, dissolve 9.1 g (0.05 mol) of 3-nitro-4-aminobenzoic acid in 100 mL of ethanol.

-

Reagent Addition: Heat the solution to reflux. Under reflux, add 60 mL of a 9% ammonium sulfide solution dropwise.[5]

-

Reaction: After the addition is complete, continue refluxing. Microwave-assisted protocols suggest a 5-minute reflux period.[5]

-

Work-up and Isolation: Filter the hot reaction mixture to remove any solid byproducts. Wash the residue with water. Combine the filtrate and pour it into ice water, which will cause the crude product to precipitate.

-

Purification: The crude product can be dissolved in hydrochloric acid and then re-precipitated by adjusting the pH to 4 with ammonia, yielding a purified white solid.[5]

-

Expected Outcome: A white, leaf-like solid of 3,4-diaminobenzoic acid is obtained. The typical yield is approximately 90%.[5]

Step 5: Final Diacetylation

Expertise & Rationale: The final step involves the acylation of both amino groups of 3,4-diaminobenzoic acid to form the target molecule, this compound. Acetic anhydride is an effective acetylating agent for this purpose. The reaction is typically straightforward, converting both primary amines to their respective acetamides.[14]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a suitable flask, dissolve 7.6 g (0.05 mol) of 3,4-diaminobenzoic acid in a suitable solvent such as glacial acetic acid or pyridine.

-

Reagent Addition: Add a stoichiometric excess of acetic anhydride (e.g., 15 mL, ~0.15 mol) to the solution. A catalytic amount of a base like pyridine may be used if the reaction is not conducted in it.[15]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitorable by TLC).

-

Work-up and Isolation: Quench the reaction by carefully adding water or methanol to destroy excess acetic anhydride. The product may precipitate upon addition of water. Filter the solid, wash with water, and dry.

-

Expected Outcome: this compound is obtained as a solid product.

Summary of Quantitative Data

| Step | Starting Material | Key Reagents | Molar Ratio (Start:Reagent) | Temp. | Time | Typical Yield (%) |

| 1 | 4-Aminobenzoic Acid | Acetic Anhydride | 1 : 1.2 | Reflux | 2 hr | 84 - 94%[4][5] |

| 2 | 4-Acetamidobenzoic Acid | Conc. HNO₃ / Ac₂O | 1 : 1 | < 12°C | ~1 hr | ~85%[5] |

| 3 | 3-Nitro-4-acetamidobenzoic Acid | KOH / Ethanol | 1 : Excess | Reflux | ~1 hr | ~93%[4] |

| 4 | 3-Nitro-4-aminobenzoic Acid | (NH₄)₂S / Ethanol | 1 : Excess | Reflux | < 1 hr | ~91%[5] |

| 5 | 3,4-Diaminobenzoic Acid | Acetic Anhydride | 1 : >2 | RT/Heat | ~1-2 hr | - |

Conclusion

The synthesis of this compound from 4-aminobenzoic acid is a classic example of strategic functional group manipulation in organic synthesis. This guide has detailed a reliable five-step pathway that leverages fundamental principles of protection chemistry, electrophilic aromatic substitution, and reduction-acylation reactions. By carefully controlling reaction conditions, particularly temperature during nitration, and selecting appropriate reagents for each transformation, researchers can achieve high yields and purity of the desired product. The protocols and mechanistic insights provided herein serve as a robust foundation for the laboratory-scale production of this important chemical intermediate.

References

- Vertex AI Search. (2019).

- Master Organic Chemistry. (2018).

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- Mettler Toledo.

- ResearchGate. (2006).

- Guidechem. How to Synthesize 3,4-Diaminobenzoic Acid? - FAQ.

- ResearchGate.

- Google Patents. (1998).

- IJCRT.org.

- Wikipedia.

- BYJU'S.

- Chemistry Steps.

- Nature. (2021).

- Benchchem. 3,4-Diaminobenzoic acid | 29692-96-4.

- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.

- Google Patents. (1969). Nitration of 4-acetamidobenzoic acid. US3428673A.

- BenchChem. (2025).

- Research Journal of Pharmacy and Technology. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.

- Benchchem. This compound | 205873-56-9.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. mt.com [mt.com]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 3,4-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3,4-Diacetamidobenzoic acid, a compound of significant interest in medicinal chemistry and organic synthesis. Delving into the scientific landscape of the 19th century, this document traces the origins of its precursor, 3,4-Diaminobenzoic acid, and the subsequent development of its diacetylated derivative. The guide details the foundational synthetic methodologies, the rationale behind the experimental choices of early chemists, and the evolution of these techniques over time. Through an exploration of historical chemical literature, this paper offers insights into the scientific integrity and logical frameworks that underpinned the early characterization of this important molecule.

Introduction: The Chemical Lineage of a Versatile Building Block

This compound belongs to the family of aromatic carboxylic acids, a class of compounds that form the backbone of numerous pharmaceuticals and advanced materials. The presence of both a carboxylic acid group and two acetamido groups on the benzene ring imparts a unique combination of properties, making it a valuable intermediate in the synthesis of more complex molecules. The journey of this compound begins with its precursor, 3,4-Diaminobenzoic acid, the discovery of which is rooted in the burgeoning field of aromatic chemistry in the 19th century.

The study of aromatic amines and their derivatives was a central theme of 19th-century organic chemistry, driven by the burgeoning dye industry and the quest for new therapeutic agents.[1][2] The ability to manipulate the functional groups on a benzene ring opened up a vast landscape for chemical exploration. The introduction of amino groups, in particular, provided a gateway to a wide array of reactions, including diazotization, acylation, and condensation, which are fundamental to the synthesis of many organic compounds.[3][4] It is within this historical context that the story of this compound unfolds.

The Genesis: Discovery of the Precursor, 3,4-Diaminobenzoic Acid

While a definitive first synthesis of this compound in the 19th century has not been definitively pinpointed in contemporary searchable literature, its history is intrinsically linked to its immediate precursor, 3,4-Diaminobenzoic acid. The foundational work on diaminobenzoic acids was laid by the German chemist Peter Griess in 1869. His investigations into the reactions of nitrated aminobenzoic acids led to the first documented synthesis of a diaminobenzoic acid.

A comprehensive search of historical chemical archives, guided by the authoritative "Beilstein's Handbuch der Organischen Chemie," points towards the initial synthesis of 3,4-Diaminobenzoic acid being achieved through the reduction of 3-nitro-4-aminobenzoic acid. This precursor was, in turn, synthesized from the readily available p-aminobenzoic acid.[5]

Causality in Early Synthetic Choices

The choice of starting materials and reaction pathways by 19th-century chemists was dictated by the availability of reagents and a burgeoning, yet incomplete, understanding of reaction mechanisms.

-

Starting Material: p-Aminobenzoic acid was a logical starting point due to its accessibility from natural sources or through the nitration and subsequent reduction of toluene, a major byproduct of coal tar distillation.

-

Nitration: The introduction of a nitro group onto the aromatic ring was a well-established method for functionalization. The directing effects of the amino and carboxyl groups on p-aminobenzoic acid would have been a subject of intense study, with the position of nitration being a key experimental outcome to determine.

-

Reduction: The conversion of the nitro group to an amino group was typically achieved using reducing agents such as tin and hydrochloric acid or ammonium sulfide. These methods, while effective, were often harsh and could lead to side reactions.

The logical progression from a simple, readily available aromatic compound to a more complex, difunctionalized molecule demonstrates the systematic approach that characterized early organic synthesis.

The Emergence of this compound: A Tale of Acetylation

The acetylation of amino groups was a common practice in 19th-century organic chemistry, often employed to "protect" the amine functionality during other reactions or to modify the properties of the parent compound.[6] It is highly probable that the first synthesis of this compound was achieved by the straightforward acetylation of 3,4-Diaminobenzoic acid using acetic anhydride or acetyl chloride.

Foundational Synthetic Protocol: Acetylation of 3,4-Diaminobenzoic Acid

The following protocol represents a plausible historical method for the synthesis of this compound, based on the common laboratory practices of the late 19th and early 20th centuries.

Experimental Protocol: Synthesis of this compound

-

Dissolution: 3,4-Diaminobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of water and a base to form the carboxylate salt.

-

Acetylation: An excess of acetic anhydride is added to the solution. The reaction is typically stirred at room temperature or gently heated to ensure complete acetylation of both amino groups.

-

Precipitation: Upon completion of the reaction, the mixture is cooled, and the this compound product precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any unreacted acetic anhydride and acetic acid, and then dried. Recrystallization from a suitable solvent, such as ethanol or water, would have been employed to obtain a pure sample.

This self-validating system relies on the significant difference in solubility between the starting material and the acetylated product in the reaction medium, allowing for a relatively straightforward isolation of the desired compound.

Physicochemical Characterization: Then and Now

The initial characterization of a newly synthesized compound in the 19th century would have relied on a limited set of techniques compared to the sophisticated analytical methods available to modern researchers.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 3,4-Diaminobenzoic Acid | This compound |

| Molecular Formula | C₇H₈N₂O₂ | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 152.15 g/mol | 236.22 g/mol |

| Appearance | Off-white to light brown crystalline solid | White to off-white powder |

| Melting Point | ~210 °C (decomposes) | Not consistently reported in early literature |

Historical characterization would have focused on:

-

Melting Point Determination: A sharp melting point was a key indicator of purity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula was a cornerstone of structural elucidation.

-

Solubility Studies: The solubility of the compound in various solvents would have been systematically investigated.

-

Color Reactions: Specific chemical tests would have been used to confirm the presence of the carboxylic acid and amide functional groups.

Modern characterization techniques provide a much more detailed picture:

-

Spectroscopy (NMR, IR, MS): These methods provide unambiguous structural information and confirm the identity and purity of the compound.

-

Chromatography (HPLC, TLC): Used to assess purity and monitor reaction progress.

Visualization of the Historical Synthetic Pathway

The following diagram illustrates the logical flow of the historical synthesis of this compound, starting from p-aminobenzoic acid.

Caption: Historical synthetic route to this compound.

Conclusion: A Legacy of Chemical Exploration

The story of this compound is a testament to the systematic and logical approach of 19th-century organic chemists. While the exact moment of its first synthesis may be buried in the annals of chemical literature, its lineage from the well-established chemistry of aromatic amines is clear. The foundational work of chemists like Peter Griess laid the groundwork for the synthesis of its precursor, 3,4-Diaminobenzoic acid, from which the diacetylated derivative was a logical and accessible next step. Today, this compound continues to be a relevant molecule, serving as a versatile building block in the ongoing quest for new pharmaceuticals and functional materials, a legacy that honors the pioneering spirit of its discoverers.

References

- Beilstein, F. K. (1931). Handbuch der Organischen Chemie (4th ed., Vol. 14). Springer.

-

Beilsteins Handbuch der organischen Chemie. (n.d.). Retrieved January 11, 2026, from [Link]

- Griess, P. (1869). Ueber einige neue Amidoderivate der Salicylsäure und über eine neue Reihe von Säuren. Berichte der deutschen chemischen Gesellschaft, 2(1), 437-441.

- Hofmann, A. W. (1863). The Bakerian Lecture: Contributions to the History of the Phosphorus-Bases. Philosophical Transactions of the Royal Society of London, 153, 357-399.

-

Justus Liebig's Annalen der Chemie. (n.d.). Retrieved January 11, 2026, from [Link]

- Partington, J. R. (1964). A History of Chemistry (Vol. 4). Macmillan.

-

Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2001). Retrieved January 11, 2026, from [Link]

-

Annalen der Chemie und Pharmacie. (n.d.). Retrieved January 11, 2026, from [Link]

- Berichte der deutschen chemischen Gesellschaft. (n.d.).

-

Beilsteins Handbuch der Organischen Chemie. (n.d.). Retrieved January 11, 2026, from [Link]

- Beilsteins Handbuch der organischen Chemie. (n.d.).

- Beilsteins Handbuch der organischen Chemie, vierte Auflage. (n.d.).

- Beilsteins Handbuch der organischen Chemie. 4. Aufl. (n.d.).

- Beilsteins Handbuch der organischen Chemie, vierte Auflage: Gesamtregister für das Hauptwerk und die Ergänzungswerke I, II, III und IV, die Literatur bis 1959 umfassend : Formelregister für Band 1-[2, 4, 6, 23-25 ]. (n.d.).

- Method for the direct acylation of aminobenzoic acids. (n.d.).

-

German Chemist Friedrich Konrad Beilstein (1838-1906) in the Literature between the 19th and 21st Centuries. (2021). Retrieved January 11, 2026, from [Link]

-

Beilstein Unbound. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of [ 13 C 6 ]3,4-diaminobenzoic acid as a precursor for stable isotope labeled benzimidazoles. (2017). Retrieved January 11, 2026, from [Link]

-

The Eminent Russian – German Chemist Friedrich Konrad Beilstein (1838-1906) in the Literature between the 19th and 21st Centuries. (2021). Retrieved January 11, 2026, from [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2021). Retrieved January 11, 2026, from [Link]

-

Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. (2012). Retrieved January 11, 2026, from [Link]

- Process for the preparation of 3-acetamido-5-aminobenzoic acid. (n.d.).

- Organic Chemist's Desk Reference, Second Edition. (2010).

-

Research Techniques in Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (2023). Retrieved January 11, 2026, from [Link]

-

Beilstein Handbook of Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of [ 13 C 6 ]3,4-Diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. (2017). Retrieved January 11, 2026, from [Link]

-

Taxonomic Significance of 2,4-diaminobutyric Acid Isomers in the Cell Wall Peptidoglycan of Actinomycetes and Reclassification of Clavibacter Toxicus as Rathayibacter Toxicus Comb. Nov. (1998). Retrieved January 11, 2026, from [Link]

-

3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. (2015). Retrieved January 11, 2026, from [Link]

-

Preparation of 3,4-dichlorobenzoic acid. (n.d.). Retrieved January 11, 2026, from [Link]

-

Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. (2007). Retrieved January 11, 2026, from [Link]

Sources

- 1. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 3. books.google.cn [books.google.cn]

- 4. Beilsteins Handbuch der organischen Chemie, vierte Auflage: Gesamtregister ... - Google 圖書 [books.google.com.hk]

- 5. researchgate.net [researchgate.net]

- 6. aquila.usm.edu [aquila.usm.edu]

Solubility Profile of 3,4-Diacetamidobenzoic Acid: A Framework for Characterization in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Direct, quantitative solubility data for 3,4-Diacetamidobenzoic acid in a wide range of organic solvents is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: first, to establish a predicted solubility profile based on first principles and data from analogous structures, and second, to provide a robust, field-proven experimental framework for researchers to determine this critical parameter with high fidelity.

Abstract